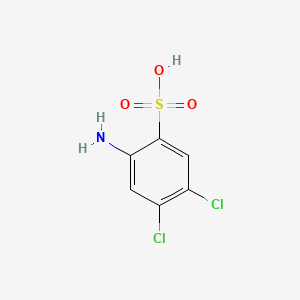

2-Amino-4,5-dichlorobenzenesulfonic acid

Description

Nomenclature and Chemical Identification in Scholarly Literature

Accurate and unambiguous identification of chemical compounds is fundamental in scientific discourse. For 2-Amino-4,5-dichlorobenzenesulfonic acid, a variety of naming conventions and unique identifiers are utilized in scholarly literature and chemical databases.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these conventions, the official name for this compound is 2-amino-4,5-dichlorobenzenesulfonic acid . nih.gov This name precisely describes the molecular structure: a benzenesulfonic acid core with an amino group at position 2 and chlorine atoms at positions 4 and 5 of the benzene (B151609) ring.

In addition to its formal IUPAC name, 2-Amino-4,5-dichlorobenzenesulfonic acid is known by several other names in commercial and historical contexts. These synonyms often reflect different numbering schemes or historical naming conventions for aniline (B41778) or benzenesulfonic acid derivatives. Commonly encountered synonyms include:

3,4-Dichloroaniline-6-sulfonic acid nbinno.comnih.gov

4,5-Dichloroaniline-2-sulfonic acid cymitquimica.com

2-Amino-4,5-dichlorobenzene-1-sulfonic acid cymitquimica.comnih.gov

4,5-Dichloroorthanilic acid cymitquimica.com

6-Amino-3,4-dichlorobenzenesulfonic acid cymitquimica.com

Benzenesulfonic acid, 2-amino-4,5-dichloro- cymitquimica.comnih.gov

To provide a definitive, internationally recognized identifier, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 2-Amino-4,5-dichlorobenzenesulfonic acid is 6331-96-0 . cymitquimica.comnih.gov This number is specific to this compound, regardless of the various names used to describe it.

Other key identifiers are crucial for computational chemistry and database searches. These include its molecular formula and various structural codes.

| Identifier | Value |

| Molecular Formula | C₆H₅Cl₂NO₃S cymitquimica.com |

| Molecular Weight | 242.08 g/mol |

| InChI | InChI=1S/C6H5Cl2NO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11,12)/h1-2H,9H2,(H,10,11,12) cymitquimica.comnih.gov |

| InChIKey | AKLDPNVZTZIVFA-UHFFFAOYSA-N cymitquimica.comnih.gov |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)O)N nih.gov |

Contextualization within Aromatic Sulfonic Acids Research

Aromatic sulfonic acids are a class of organic compounds that are central to many areas of chemical synthesis and application. britannica.com They are produced through sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group (-SO₃H). wikipedia.org These compounds are widely used as catalysts, intermediates for dyes and pharmaceuticals, and as detergents. britannica.comcapitalresin.com The presence of additional substituents on the aromatic ring, such as amino and halogen groups, significantly modifies the properties and reactivity of the parent sulfonic acid.

The presence of both an amino (-NH₂) group and two chloro (-Cl) atoms on the benzenesulfonic acid framework is chemically significant. The sulfonic acid group itself is an electron-withdrawing group and directs incoming electrophiles to the meta position. Conversely, the amino group is a strongly activating, ortho-, para-directing group. fiveable.me The halogen substituents are deactivating yet also ortho-, para-directing.

In 2-Amino-4,5-dichlorobenzenesulfonic acid, this combination of substituents creates a complex electronic environment on the aromatic ring. The chlorine atoms are electron-withdrawing, which enhances the electrophilic character of the benzene ring. cymitquimica.com The interplay between the activating amino group and the deactivating, electron-withdrawing sulfonic acid and chloro groups influences the molecule's reactivity in further chemical transformations, such as diazotization reactions involving the amino group, which are critical for the synthesis of azo dyes.

Acidity : Sulfonic acids are strong organic acids, often with acidity comparable to or greater than mineral acids like sulfuric acid. patsnap.comwikipedia.org This strong acidity makes 2-Amino-4,5-dichlorobenzenesulfonic acid and related compounds useful as acid catalysts in organic reactions. capitalresin.compatsnap.com

Solubility : The sulfonic acid group is highly polar and can form hydrogen bonds, which generally imparts significant water solubility to the molecule. britannica.comfiveable.me This property is crucial in many industrial applications, particularly in the manufacturing of water-soluble dyes. britannica.com

Reversibility of Sulfonation : The sulfonation of aromatic rings is a reversible reaction. wikipedia.orglibretexts.org While sulfonation occurs in concentrated acid, the sulfonic acid group can be removed by heating in dilute aqueous acid. wikipedia.org This reversibility is a powerful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking or directing group to control the position of other substituents before being removed. libretexts.orglibretexts.org

Synthetic Intermediate : Aromatic sulfonic acids are stable and serve as excellent intermediates. The sulfonic acid group can be converted to other functional groups, further expanding its synthetic utility. britannica.com In the case of 2-Amino-4,5-dichlorobenzenesulfonic acid, its primary role is as a precursor, particularly leveraging the reactivity of the amino group for coupling reactions after diazotization to form complex dye structures.

Overview of Research Trajectories and Key Discoveries

Academic and industrial research on 2-Amino-4,5-dichlorobenzenesulfonic acid has predominantly focused on its application as a key intermediate in the synthesis of various organic compounds. The primary research trajectory has been centered on its use in the dye and pigment industry, with other avenues exploring its potential in the synthesis of pharmaceuticals and other specialty chemicals.

A significant area of research has been the utilization of 2-Amino-4,5-dichlorobenzenesulfonic acid in the synthesis of azo dyes. This process typically involves the diazotization of the amino group on the benzene ring, followed by a coupling reaction with another aromatic compound. This line of research has led to the development of specific pigments with desirable coloristic and performance properties.

Key Discoveries and Applications in Pigment Synthesis:

Pigment Yellow 183: Research has demonstrated that 2-Amino-4,5-dichlorobenzenesulfonic acid is a key precursor for the synthesis of Pigment Yellow 183. The synthesis involves the diazotization of 2-Amino-4,5-dichlorobenzenesulfonic acid and subsequent coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, followed by conversion into a calcium salt.

Pigment Yellow 190: Similarly, this compound is essential for producing Pigment Yellow 190. The synthetic route involves the diazotization of 2-Amino-4,5-dichlorobenzenesulfonic acid and its coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

These discoveries underscore the importance of 2-Amino-4,5-dichlorobenzenesulfonic acid in creating pigments with high stability and specific color profiles for use in various applications, including plastics, coatings, and printing inks.

While the main focus of research has been on dye synthesis, the compound's chemical structure suggests its potential as an intermediate in the pharmaceutical and agrochemical industries. nbinno.com The presence of the dichloro-substituted benzene ring is a common feature in many biologically active molecules. However, detailed academic publications on specific research trajectories in these areas are less common than in the field of dye chemistry.

Further research into derivatives of benzenesulfonamides, a class of compounds to which 2-Amino-4,5-dichlorobenzenesulfonic acid belongs, has shown a wide range of biological activities, which may inspire future research directions for this specific compound. mdpi.com

| Research Area | Key Application/Discovery | Source |

|---|---|---|

| Dye & Pigment Synthesis | Intermediate for Pigment Yellow 183 | |

| Dye & Pigment Synthesis | Intermediate for Pigment Yellow 190 | |

| Pharmaceutical Synthesis | Potential intermediate for various pharmaceuticals | nbinno.com |

| Agrochemical Synthesis | Potential intermediate for agrochemicals | nbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dichlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLDPNVZTZIVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074921 | |

| Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-96-0 | |

| Record name | 2-Amino-4,5-dichlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6331-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloroaniline-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6331-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,5-dichlorobenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 2-amino-4,5-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROANILINE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPR3EJU6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Amino 4,5 Dichlorobenzenesulfonic Acid

Established Synthetic Routes

The primary industrial production methods for 2-amino-4,5-dichlorobenzenesulfonic acid include the sulfonation of specific aniline (B41778) derivatives, the chlorination of aminobenzenesulfonic acids, and the direct sulfonation of dichloroaniline isomers. Each route offers distinct advantages and challenges related to starting material availability, reaction control, and product purity.

Sulfonation of Aniline Derivatives

A principal method for synthesizing the target compound involves the direct sulfonation of a pre-substituted aniline derivative. This approach leverages the directing effects of the existing amino and chloro groups to guide the sulfonic acid group to the desired position.

In this pathway, the synthesis effectively begins with aniline, which is first subjected to chlorination to produce 3,4-dichloroaniline (B118046). This specific isomer serves as the direct precursor for the subsequent sulfonation step. The compound 2-amino-4,5-dichlorobenzenesulfonic acid is also commonly known by the synonym 3,4-dichloroaniline-6-sulfonic acid, which clearly indicates its synthetic origin from 3,4-dichloroaniline. nbinno.com

The sulfonation of 3,4-dichloroaniline is a high-temperature process requiring a strong sulfonating agent. Concentrated sulfuric acid is typically employed for this purpose. The reaction is carried out under vacuum at elevated temperatures to drive the reaction to completion and remove water formed during the process. The yield for this method is reported to be over 95%, with a product purity of more than 98%.

| Starting Material | Sulfonating Agent | Reaction Conditions | Product |

| 3,4-Dichloroaniline | Concentrated Sulfuric Acid (98%) | Temperature: 190-240°C; under vacuum (>0.085MPa); Reaction Time: 0.5-3 hours | 3,4-Dichloroaniline-6-sulfonic acid |

Chlorination of Aminobenzenesulfonic Acids Followed by Sulfonation

An alternative synthetic strategy involves beginning with an aminobenzenesulfonic acid, such as sulfanilic acid (4-aminobenzenesulfonic acid), and introducing the chlorine atoms in a subsequent step. This multi-step process would involve the chlorination of the aminobenzenesulfonic acid ring, followed by any necessary isomeric separation or further sulfonation to arrive at the final product. While this represents a valid theoretical pathway in aromatic chemistry, specific, detailed examples of this route being employed for the synthesis of 2-amino-4,5-dichlorobenzenesulfonic acid are not prominently documented in publicly available scientific literature. The complexity of controlling the position of the two incoming chlorine atoms on an already substituted ring presents significant challenges in achieving high selectivity for the desired 4,5-dichloro isomer.

Production via Sulfonation of Dichloroaniline

The direct sulfonation of a dichloroaniline isomer is a common and straightforward approach. The success of this method depends entirely on the starting isomer, as the directing effects of the amino and chloro groups will determine the final position of the sulfonic acid group.

The sulfonation of 2,5-dichloroaniline (B50420) is a well-documented process. However, this reaction does not yield the target compound, 2-amino-4,5-dichlorobenzenesulfonic acid. Instead, due to the ortho-, para-directing nature of the amino group and the meta-directing nature of the chloro groups, sulfonation occurs at the position para to the amino group. This results in the formation of the isomeric compound 2,5-dichloroaniline-4-sulfonic acid (also known as 4-amino-2,5-dichlorobenzenesulfonic acid). google.comemcochemicals.com The reaction is typically carried out in two stages, using chlorosulfonic acid in a solvent like methylene (B1212753) chloride at a low temperature, followed by heating under vacuum. google.com

| Starting Material | Sulfonating Agent | Reaction Conditions | Product |

| 2,5-Dichloroaniline | Chlorosulfonic Acid / Oleum | Stage 1: 0-40°C in methylene chloride; Stage 2: 190-195°C under vacuum | 2,5-Dichloroaniline-4-sulfonic acid |

This distinction is critical and highlights the importance of selecting the correct dichloroaniline isomer to obtain the desired 2-amino-4,5-dichlorobenzenesulfonic acid product. The available evidence strongly indicates that 3,4-dichloroaniline, not 2,5-dichloroaniline, is the appropriate starting material for the direct sulfonation route.

Purification via Sodium Salt Formation

The purification of 2-Amino-4,5-dichlorobenzenesulfonic acid is frequently achieved by converting the crude acid into its sodium salt. This method leverages the differing solubility characteristics of the salt compared to the acid and impurities. The sulfonic acid group (-SO₃H) is strongly acidic and readily reacts with a base, such as sodium hydroxide (B78521) or sodium carbonate, to form the corresponding sodium sulfonate salt. cymitquimica.comgoogle.com

The general procedure involves dissolving the impure 2-Amino-4,5-dichlorobenzenesulfonic acid in an aqueous basic solution. This transformation into the sodium salt typically increases its aqueous solubility, allowing insoluble impurities to be removed via filtration. google.com Following the removal of impurities, the sodium salt can be isolated from the solution. Common methods for isolation include evaporation of the solvent (water) or inducing crystallization by cooling or adding a co-solvent in which the salt is less soluble. google.com For instance, a patent describing the synthesis of a related compound, 2,4-diaminobenzenesulfonic acid, details a process where the sodium salt solution is concentrated and cooled to induce crystallization. google.com If the free acid is desired, the purified sodium salt solution can be acidified, typically with a strong acid like hydrochloric acid, to a specific pH to precipitate the purified 2-Amino-4,5-dichlorobenzenesulfonic acid. google.com

Table 1: Purification Steps via Sodium Salt Formation

| Step | Description | Purpose |

|---|---|---|

| 1. Basification | The crude acid is dissolved in an aqueous solution of a sodium base (e.g., NaOH, Na₂CO₃). | To convert the sulfonic acid into its more water-soluble sodium salt. |

| 2. Filtration | The resulting solution is filtered. | To remove any base-insoluble impurities from the reaction mixture. |

| 3. Isolation | The sodium salt is recovered from the filtrate, often by crystallization after solvent removal. | To isolate the purified intermediate salt. |

| 4. (Optional) Acidification | The purified salt is redissolved and the solution is acidified (e.g., with HCl). | To regenerate the purified free sulfonic acid, causing it to precipitate. |

Mechanistic Investigations of Formation Reactions

The synthesis of substituted aromatic compounds like 2-Amino-4,5-dichlorobenzenesulfonic acid is governed by the principles of electrophilic aromatic substitution (EAS). The precise arrangement of the amino, chloro, and sulfonic acid groups on the benzene (B151609) ring is a direct result of the reaction pathways and the directing effects of the substituents.

The formation of 2-Amino-4,5-dichlorobenzenesulfonic acid involves a sequence of electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The key reactions are chlorination and sulfonation. The synthesis can be envisioned starting from a precursor like aniline or a dichlorinated aniline.

The general mechanism for an EAS reaction proceeds in two main steps:

Attack of the aromatic π-electron system on a potent electrophile (e.g., a chloronium ion, Cl⁺, or sulfur trioxide, SO₃) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring and yields the substituted product. libretexts.org

For sulfonation, the electrophile is typically sulfur trioxide (SO₃), which can be generated from fuming sulfuric acid. In chlorination, a Lewis acid catalyst is often used to generate a more potent electrophile from Cl₂. The function of the catalyst is to generate the electrophilic agent required for the substitution. libretexts.org

The term regioselectivity refers to the preference for bond-making or breaking in one direction over all other possible directions. In the context of EAS on a substituted benzene ring, the existing substituents determine the position(s) where the new electrophile will attach. This is controlled by a combination of steric hindrance and the electronic properties (activating or deactivating) of the substituents already present on the ring. libretexts.org

The substituents on the benzene ring profoundly influence the rate and orientation of subsequent electrophilic attacks. These effects are categorized as electronic (resonance and inductive effects) and steric (physical bulk).

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its lone pair of electrons can be donated to the ring through resonance, stabilizing the sigma complex intermediate when the attack occurs at the ortho or para positions.

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pair electrons can participate in resonance to stabilize the intermediate carbocation, similar to the amino group.

Sulfonic Acid Group (-SO₃H): This group is strongly deactivating and a meta-director. Its strong electron-withdrawing nature destabilizes the sigma complex, particularly when the attack is at the ortho or para positions.

In a plausible synthetic route starting from 3,4-dichloroaniline, the powerful activating and ortho, para-directing amino group would direct the incoming sulfonic acid group primarily to the ortho position (position 2 or 6 relative to the amino group), leading to the desired 2-Amino-4,5-dichlorobenzenesulfonic acid.

Table 2: Directing Effects of Substituents

| Substituent | Electronic Effect | Activating/Deactivating | Directing Preference |

|---|---|---|---|

| -NH₂ | Resonance Donating, Inductive Withdrawing | Strongly Activating | ortho, para |

| -Cl | Resonance Donating, Inductive Withdrawing | Deactivating | ortho, para |

| -SO₃H | Strongly Inductive & Resonance Withdrawing | Strongly Deactivating | meta |

During the synthesis of 2-Amino-4,5-dichlorobenzenesulfonic acid, the formation of undesired isomers and byproducts can occur. The distribution of these products is influenced by reaction conditions such as temperature, catalyst, and reaction time. For example, if the sulfonation of 3,4-dichloroaniline is not perfectly regioselective, a small amount of the isomeric 3-amino-4,5-dichlorobenzenesulfonic acid could potentially form.

Other possible byproducts could arise from polysulfonation, though this is less likely on a deactivated ring. Incomplete chlorination of a precursor could also lead to monochlorinated analogs in the final product mixture. The detection and quantification of such byproducts often require analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netgoogle.com

Table 3: Potential Byproducts in the Synthesis of 2-Amino-4,5-dichlorobenzenesulfonic acid

| Byproduct/Isomer Name | Potential Origin |

|---|---|

| 3-Amino-4,5-dichlorobenzenesulfonic acid | Alternative regiochemistry during sulfonation of 3,4-dichloroaniline. |

| 2-Amino-3,4-dichlorobenzenesulfonic acid | Starting from 2,3-dichloroaniline (B127971) isomer. |

| Monochloro-aminobenzenesulfonic acids | Incomplete chlorination of the aromatic precursor. |

Regioselectivity and Isomer Formation

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern organic synthesis emphasizes the development of more efficient, safer, and environmentally benign processes, guided by the principles of green chemistry. mdpi.com These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. mdpi.com

For the synthesis of aromatic compounds like 2-Amino-4,5-dichlorobenzenesulfonic acid, advanced strategies could include:

Catalysis: Employing recyclable solid acid catalysts for sulfonation instead of large quantities of sulfuric acid could minimize acid waste. Similarly, novel catalysts for chlorination can improve selectivity and reduce byproduct formation. mdpi.com

Solvent-Free Reactions: Performing reactions under solvent-free or mechanochemical (grinding) conditions can drastically reduce waste and simplify product purification. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. mdpi.commdpi.com

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters (temperature, pressure, mixing), which can enhance safety, improve yield and selectivity, and allow for easier scalability.

These green chemistry approaches are being increasingly applied to the synthesis of various organic molecules, including pharmaceuticals and dye intermediates, to make chemical manufacturing more sustainable. mdpi.comunife.it

Table 4: Comparison of Synthetic Approaches

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric amounts of strong acids (e.g., fuming H₂SO₄). | Catalytic amounts of recyclable solid acids. |

| Solvents | Often uses large volumes of volatile organic solvents. | Use of greener solvents (water, ionic liquids) or solvent-free conditions. |

| Energy | Conventional heating (e.g., oil bath) for extended periods. | Microwave-assisted heating, reducing reaction times and energy use. |

| Waste | Generates significant amounts of hazardous waste (e.g., spent acid). | Designed for high atom economy and minimal waste generation. |

Catalytic Methods in Synthesis

The industrial synthesis of 2-Amino-4,5-dichlorobenzenesulfonic acid has traditionally relied on the direct sulfonation of 3,4-dichloroaniline using concentrated sulfuric acid at elevated temperatures. This process, while effective, often requires a significant excess of sulfuric acid, which acts as both a reactant and a solvent, leading to challenges in product separation and waste management.

Recent research has focused on the development of catalytic methods to improve the efficiency and selectivity of the sulfonation of aromatic amines. While specific studies on the catalytic synthesis of 2-Amino-4,5-dichlorobenzenesulfonic acid are not extensively documented in publicly available literature, the application of various catalysts in the sulfonation of analogous aromatic compounds provides a strong basis for potential catalytic routes.

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites and silica-supported sulfonic acids, present a promising alternative to conventional liquid acids. These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. In the context of sulfonating 3,4-dichloroaniline, a solid acid catalyst could facilitate the electrophilic attack of the sulfonating agent on the aromatic ring. The porous structure of zeolites can also impart shape selectivity to the reaction, potentially favoring the formation of the desired isomer.

The general mechanism for electrophilic aromatic sulfonation involves the generation of a potent electrophile, typically sulfur trioxide (SO₃) or its protonated form, which then attacks the electron-rich benzene ring of 3,4-dichloroaniline. A catalyst can assist in the generation of this electrophile or in stabilizing the transition state of the reaction.

Reaction Mechanism: The sulfonation of 3,4-dichloroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the chlorine atoms (-Cl) are deactivating but also ortho-, para-directing. The sulfonic acid group (-SO₃H) is strongly deactivating. The substitution pattern is therefore determined by the interplay of these electronic effects. The sulfonation occurs at the position ortho to the amino group and meta to the chlorine atoms, which is sterically accessible and electronically favored.

In a catalytic system, the solid acid catalyst would provide protonation sites to generate the SO₃H⁺ electrophile from the sulfonating agent. The reaction would then proceed through the formation of a sigma complex (Wheland intermediate), followed by the loss of a proton to restore aromaticity.

Table 1: Comparison of Traditional and Potential Catalytic Synthesis of 2-Amino-4,5-dichlorobenzenesulfonic Acid

| Parameter | Traditional Method (Sulfuric Acid) | Potential Catalytic Method (Solid Acid Catalyst) |

| Catalyst | None (Sulfuric acid acts as reagent and solvent) | Zeolites, Silica-supported sulfonic acids |

| Reaction Temperature | High (e.g., 180-200°C) | Potentially lower temperatures |

| Reaction Time | Several hours | Potentially shorter reaction times |

| Catalyst Separation | Difficult (Neutralization and precipitation) | Easy (Filtration) |

| Catalyst Reusability | Not applicable | High |

| Waste Generation | High (Large amounts of acidic effluent) | Low |

| Yield | ~95% | Potentially high with improved selectivity |

Note: Data for the potential catalytic method is extrapolated from studies on similar aromatic sulfonation reactions due to the limited specific data for 2-Amino-4,5-dichlorobenzenesulfonic acid.

Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. For the production of 2-Amino-4,5-dichlorobenzenesulfonic acid, several sustainable strategies can be envisioned.

Solvent-Free Reactions: A significant step towards a more sustainable process is the elimination of organic solvents. The traditional sulfonation with excess sulfuric acid can be considered a solvent-free reaction in a sense, but the large excess of acid poses environmental challenges. The use of solid acid catalysts could enable a truly solvent-free reaction, where the molten 3,4-dichloroaniline is reacted with a sulfonating agent in the presence of the catalyst. This would drastically reduce the volume of waste generated.

Alternative Sulfonating Agents: Replacing concentrated sulfuric acid with greener alternatives is another key aspect of sustainable synthesis. Milder sulfonating agents, such as sulfamic acid or chlorosulfonic acid in stoichiometric amounts, could reduce the harshness of the reaction conditions and the amount of acidic waste.

Ionic Liquids as Catalysts and Solvents: Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis. Their low vapor pressure, thermal stability, and tunable properties make them attractive for developing sustainable processes. For the sulfonation of 3,4-dichloroaniline, a Brønsted acidic ionic liquid could act as both the catalyst and the reaction medium. The product could potentially be separated by extraction, and the ionic liquid could be recycled.

Enzymatic Synthesis: While still a nascent field for this class of compounds, enzymatic catalysis offers the ultimate in green synthesis. The use of sulfotransferases or engineered enzymes could enable the selective sulfonation of 3,4-dichloroaniline under mild, aqueous conditions. Research in this area is primarily focused on biological systems, but the potential for industrial application is significant for future development.

Table 2: Potential Sustainable Approaches for the Synthesis of 2-Amino-4,5-dichlorobenzenesulfonic Acid

| Sustainable Approach | Key Features | Potential Advantages |

| Solid Acid Catalysis | Heterogeneous, reusable catalysts | Reduced waste, easier product separation, lower corrosion. |

| Solvent-Free Conditions | Reaction conducted without a solvent | Minimized waste, improved process efficiency. |

| Alternative Sulfonating Agents | Use of milder reagents like sulfamic acid | Less hazardous reaction conditions, reduced acidic waste. |

| Ionic Liquids | Act as both catalyst and solvent, recyclable | Low volatility, high thermal stability, potential for high selectivity. |

| Enzymatic Synthesis | Biocatalysis under mild conditions | High selectivity, environmentally benign, use of renewable resources. |

Chemical Reactivity and Transformation Studies of 2 Amino 4,5 Dichlorobenzenesulfonic Acid

Reactions of the Sulfonic Acid Group

The sulfonic acid (-SO₃H) functional group is a dominant feature of the 2-amino-4,5-dichlorobenzenesulfonic acid molecule, imparting strong acidic properties and providing a site for various chemical transformations. cymitquimica.com Its reactivity is influenced by the electron-withdrawing nature of the two chlorine atoms and the electron-donating amino group on the benzene (B151609) ring.

Due to its low pKa value, the sulfonic acid group readily deprotonates in the presence of a base to form sulfonate salts. This acidic character is a key property of the compound. cymitquimica.com The formation of salts, such as sodium or potassium salts, can increase the water solubility of the compound. mdpi.com

Beyond simple salt formation, the sulfonic acid group can be converted into several derivatives, which is a common strategy in organic synthesis to modify the compound's properties or to facilitate further reactions. The primary intermediate for many of these derivatizations is the sulfonyl chloride, typically formed by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). From the sulfonyl chloride, other derivatives such as sulfonamides and sulfonate esters can be synthesized. While specific studies on 2-amino-4,5-dichlorobenzenesulfonic acid are not detailed, the general reactivity patterns for aromatic sulfonic acids are well-established.

Table 1: Potential Derivatization Reactions of the Sulfonic Acid Group

| Derivative | Reactant(s) | Product Functional Group |

|---|---|---|

| Sulfonyl Chloride | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | -SO₂Cl |

| Sulfonamide | Sulfonyl chloride followed by ammonia (B1221849) or a primary/secondary amine | -SO₂NH₂, -SO₂NHR, or -SO₂NR₂ |

The reduction of aromatic sulfonic acids or their derivatives is a challenging transformation. However, under certain conditions, the sulfonic acid group can be reduced or removed entirely. One documented method involves the concurrent reduction of nitro groups and elimination of the sulfonic acid group in dinitrobenzenesulfonates using sulfur dioxide in an aqueous sulfuric acid medium at elevated temperatures. google.com This process, known as reductive desulfonation, effectively replaces the C-S bond with a C-H bond. google.com While this specific example applies to dinitro compounds, it demonstrates a potential pathway for the reduction and elimination of the sulfonic acid group from substituted benzene rings.

Desulfonation is the chemical process that involves the cleavage of the carbon-sulfur bond in a sulfonic acid, removing the -SO₃H group. This is typically achieved under harsh conditions, such as heating the sulfonic acid in the presence of a dilute aqueous mineral acid. The reaction is essentially the reverse of sulfonation.

In addition to chemical methods, microbial desulfonation has been identified as another pathway for the degradation of sulfonated aromatic compounds. d-nb.info Certain aerobic bacteria have evolved mechanisms to cleave the C-S bond. d-nb.info These biological pathways often involve oxygenases that destabilize the C-SO₃ bond by adding oxygen atoms to the aromatic ring, facilitating the subsequent hydrolytic or reductive release of the sulfonate group as sulfite. d-nb.info

Reactions of the Amino Group

The primary amino group (-NH₂) on the aromatic ring is a key site of reactivity, enabling a range of important chemical transformations, most notably the formation of diazonium salts. masterorganicchemistry.com

The conversion of the primary aromatic amino group of 2-amino-4,5-dichlorobenzenesulfonic acid into a diazonium salt is a foundational step for synthesizing a variety of azo compounds. youtube.com The resulting diazonium salt is a versatile intermediate that can act as an electrophile in coupling reactions with electron-rich aromatic compounds like phenols and anilines to form colored azo dyes. youtube.comresearchgate.net This reactivity is central to the compound's application as a dye intermediate. dyestuffintermediates.comnbinno.com For example, 2-amino-4,5-dichlorobenzenesulfonic acid is diazotized and then coupled with compounds like 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone to produce pigments. dyestuffintermediates.com The diazonium group is typically retained in these coupling reactions. youtube.com

The formation of a diazonium salt from a primary aromatic amine is known as diazotization. wikipedia.org This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.comwikipedia.org The reaction is performed in the cold, typically between 0–5 °C, because aryl diazonium salts are often unstable at higher temperatures. wikipedia.org

The mechanism involves several steps. First, the strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.comyoutube.com The lone pair of electrons on the nitrogen of the amino group then attacks the nitrosonium ion, forming an N-N bond. masterorganicchemistry.com This is followed by a series of proton transfers and the eventual elimination of a water molecule, which results in the formation of a stable nitrogen-nitrogen triple bond, yielding the aryl diazonium ion. masterorganicchemistry.comyoutube.com

Table 2: Reagents and Conditions for Diazotization

| Reagent | Purpose | Typical Conditions |

|---|---|---|

| Sodium Nitrite (NaNO₂) | Source of nitrous acid | Added as an aqueous solution |

| Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Generates nitrous acid and maintains an acidic medium | Excess strong mineral acid |

Diazotization and Coupling Reactions

Azo Dye Synthesis Mechanisms

2-Amino-4,5-dichlorobenzenesulfonic acid is a key intermediate in the synthesis of certain azo dyes and pigments. The fundamental mechanism for this process involves a two-step reaction sequence: diazotization followed by azo coupling.

The first step is the diazotization of the primary aromatic amino group on the 2-Amino-4,5-dichlorobenzenesulfonic acid molecule. This reaction is typically carried out in a cold aqueous acidic medium, usually with hydrochloric acid or sulfuric acid, by the addition of sodium nitrite. The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid then protonates and loses water to form the nitrosonium ion (NO⁺), which is the active electrophile. The amino group of 2-Amino-4,5-dichlorobenzenesulfonic acid acts as a nucleophile, attacking the nitrosonium ion. This leads to the formation of a diazonium salt, specifically 4,5-dichloro-2-sulfobenzenediazonium chloride. Maintaining low temperatures (typically 0–5 °C) is crucial during this step to prevent the unstable diazonium salt from decomposing.

The second step is the azo coupling reaction. The generated diazonium salt, which is an electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aniline (B41778) derivative. This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the coupling component to form the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the color of the dye. The position of the coupling on the partner molecule is directed by the activating groups present on its ring.

This compound serves as the diazo component for several commercial pigments, as detailed in the table below. dyestuffintermediates.com

Table 1: Pigments Synthesized from 2-Amino-4,5-dichlorobenzenesulfonic Acid

| Pigment Name | C.I. Name | Coupling Component |

|---|---|---|

| Pigment Yellow 183 | 187920 | 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone |

Acylation and Alkylation Reactions

The reactivity of the amino group in 2-Amino-4,5-dichlorobenzenesulfonic acid allows it to undergo acylation and alkylation reactions, which are common transformations for aromatic amines. These reactions involve the substitution of one or both hydrogen atoms of the -NH₂ group.

Acylation: This reaction typically involves treating the amine with an acylating agent like an acyl chloride or an acid anhydride. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form an N-acyl derivative, or an amide. For 2-Amino-4,5-dichlorobenzenesulfonic acid, the reaction with acetyl chloride would yield N-(2,3-dichloro-6-sulfophenyl)acetamide.

However, the reactivity of the amino group in this specific molecule is significantly reduced compared to aniline. The presence of two chlorine atoms and a sulfonic acid group, all of which are strongly electron-withdrawing, decreases the electron density on the benzene ring and, by extension, the nucleophilicity of the amino group. Consequently, acylation reactions may require more forcing conditions, such as higher temperatures or the use of a stronger base as a catalyst to facilitate the reaction.

Alkylation: Similar to acylation, alkylation involves the reaction of the amino group with an alkylating agent, such as an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide, displacing the halide ion. This can lead to the formation of secondary and tertiary amines, and potentially even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The reduced nucleophilicity of the amino group in 2-Amino-4,5-dichlorobenzenesulfonic acid also impacts this reaction, likely requiring more vigorous conditions than those needed for simple anilines.

Oxidation Reactions

The amino group of 2-Amino-4,5-dichlorobenzenesulfonic acid is susceptible to oxidation, a reaction characteristic of aromatic amines. The course of the oxidation and the final products are highly dependent on the nature of the oxidizing agent and the reaction conditions. acs.org

The presence of strong electron-withdrawing groups (–Cl and –SO₃H) on the aromatic ring makes the amino group less susceptible to oxidation compared to unsubstituted aniline because these groups lower the electron density at the nitrogen atom. cdnsciencepub.comtsijournals.com Nevertheless, with sufficiently strong oxidizing agents, a variety of products can be formed.

Potential oxidation reactions and products include:

Oxidation to Nitroso Compounds: Mild oxidation, for instance with peroxybenzoic acid, can convert the primary amino group into a nitroso group (–NO). rsc.org

Oxidation to Nitro Compounds: More vigorous oxidation, using stronger agents like peroxy acids (e.g., trifluoroperacetic acid) or other powerful oxidants, can lead to the formation of the corresponding nitro compound, 1,2-dichloro-4-nitro-5-sulfobenzenesulfonic acid.

Formation of Azo and Azoxy Compounds: In some cases, controlled oxidation can lead to condensation products. For example, partial oxidation can form a phenylhydroxylamine intermediate, which can then react with an unoxidized aniline molecule to form an azoxybenzene (B3421426) derivative. Further reaction can yield the corresponding azobenzene. acs.org

The initial step in many of these oxidation mechanisms involves the transfer of an electron from the nitrogen atom to the oxidizing agent, forming a radical cation, which then undergoes further transformation. cdnsciencepub.com

Reactions Involving Chlorine Substituents

Nucleophilic Aromatic Substitution

The chlorine atoms on the benzene ring of 2-Amino-4,5-dichlorobenzenesulfonic acid can be replaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Aryl halides are typically unreactive towards nucleophilic substitution, but the presence of strongly electron-withdrawing groups on the aromatic ring can activate the halide for displacement.

In 2-Amino-4,5-dichlorobenzenesulfonic acid, the sulfonic acid group (–SO₃H) is a powerful electron-withdrawing group. Its presence, particularly in the ortho position to one of the chlorine atoms, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The SNAr mechanism generally proceeds in two steps:

Addition of the Nucleophile: A strong nucleophile (Nu⁻) attacks the carbon atom bearing a chlorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and is particularly stabilized by the electron-withdrawing sulfonic acid group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

This pathway allows for the substitution of the chlorine atoms with various nucleophiles, provided that sufficiently strong reaction conditions are applied.

Hydroxylation is a specific type of nucleophilic aromatic substitution where a chlorine atom is replaced by a hydroxyl group (–OH). This is typically achieved by reacting the aryl halide with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often at high temperatures and pressures.

For 2-Amino-4,5-dichlorobenzenesulfonic acid, treatment with aqueous sodium hydroxide under forcing conditions would be expected to replace one or both chlorine atoms. The reaction with a hydroxide ion (OH⁻) as the nucleophile would lead to the formation of an aminodichlorophenol sulfonic acid. For example, substitution of the chlorine at the 4-position would yield 2-amino-5-chloro-4-hydroxybenzenesulfonic acid. The reaction conditions (temperature, pressure, and concentration of the base) would influence the extent of substitution.

Amination involves the substitution of a chlorine atom by an amino group (–NH₂) or a substituted amino group (–NHR, –NR₂). This SNAr reaction is typically carried out using ammonia, or a primary or secondary amine as the nucleophile. Like hydroxylation, these reactions often require elevated temperatures and pressures to proceed effectively.

Reacting 2-Amino-4,5-dichlorobenzenesulfonic acid with ammonia could potentially yield a diaminobenzenesulfonic acid derivative. For instance, substitution of the chlorine at the 5-position would result in 2,5-diamino-4-chlorobenzenesulfonic acid. The use of primary or secondary amines would yield the corresponding N-alkyl or N,N-dialkyl substituted products. The relative positions of the existing substituents would influence which of the two chlorine atoms is more readily displaced.

Reductive Dehalogenation

The reductive dehalogenation of aryl halides is a significant transformation in organic synthesis and environmental remediation. In the case of 2-amino-4,5-dichlorobenzenesulfonic acid, the removal of one or both chlorine atoms can lead to the formation of valuable intermediates for pharmaceuticals and dyes. The reactivity of the carbon-chlorine (C-Cl) bonds in this molecule is influenced by the electronic effects of the amino (-NH2) and sulfonic acid (-SO3H) groups.

Research into the reductive dehalogenation of chlorinated aromatic compounds has identified several effective catalytic systems. While specific studies on 2-amino-4,5-dichlorobenzenesulfonic acid are not extensively documented in publicly available literature, the behavior of analogous compounds provides insights into its potential reactivity. Catalytic hydrodechlorination (HDC) is a widely employed method, typically utilizing transition metal catalysts.

Catalytic Systems and Reaction Conditions:

Commonly used catalysts for the hydrodechlorination of aromatic chlorides include palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), often supported on activated carbon, alumina, or silica. Bimetallic catalysts, such as Pd/Fe, have also shown high efficacy in the dechlorination of compounds like 2,4-dichlorophenol. nih.gov The reaction is typically carried out in the presence of a hydrogen source, which can be molecular hydrogen (H2) gas or a hydrogen donor like sodium borohydride (B1222165) (NaBH4) or formic acid (HCOOH).

The efficiency of reductive dehalogenation is subject to various experimental parameters, as illustrated in the table below, based on studies of similar compounds.

Table 1: General Parameters Influencing Catalytic Hydrodechlorination of Dichlorinated Aromatic Compounds

| Parameter | Effect on Reaction Rate and Selectivity |

|---|---|

| Catalyst | The choice of metal and support significantly impacts activity. Palladium-based catalysts are often highly effective for C-Cl bond cleavage. |

| Hydrogen Source | H2 gas is common, but transfer hydrogenation using donors like formic acid can offer milder reaction conditions. |

| Solvent | The choice of solvent can influence the solubility of the substrate and the efficiency of the catalyst. Aqueous or alcoholic solutions are frequently used. |

| Temperature | Higher temperatures generally increase the reaction rate, but may affect selectivity and catalyst stability. |

| pH | The pH of the reaction medium can be crucial, especially for substrates with acidic or basic functional groups like the sulfonic acid and amino groups. Weakly acidic conditions have been found to be beneficial in some cases. nih.gov |

Influence of Substituents:

The electronic nature of the substituents on the aromatic ring plays a critical role in the rate of reductive dehalogenation. The amino group is a strong electron-donating group, which increases the electron density of the benzene ring. This heightened electron density can, in some instances, inhibit nucleophilic attack, which is a proposed mechanism in certain microbial reductive dechlorination processes. nih.gov Conversely, the sulfonic acid group is a strong electron-withdrawing group, which decreases the electron density of the ring.

The interplay of these groups in 2-amino-4,5-dichlorobenzenesulfonic acid is complex. The electron-donating amino group and the electron-withdrawing sulfonic acid and chloro groups create a unique electronic environment that influences the susceptibility of the C-Cl bonds to cleavage. The precise conditions required for selective mono- or di-dechlorination would need to be determined empirically.

Multifunctional Group Interactions and Synergistic Reactivity

The chemical behavior of 2-amino-4,5-dichlorobenzenesulfonic acid is dictated by the interplay of its three distinct functional groups: the amino group, the two chlorine atoms, and the sulfonic acid group. The positions of these substituents on the benzene ring lead to synergistic or antagonistic effects that govern the molecule's reactivity in various transformations.

The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org The chlorine atoms are deactivating yet ortho-, para-directing. libretexts.org The sulfonic acid group is a strongly deactivating, meta-directing group. libretexts.org This combination of directing effects and activation/deactivation levels makes the prediction of further substitution reactions complex.

Diazotization and Azo Coupling:

A well-documented reaction showcasing the reactivity of the amino group in concert with the other substituents is its use in the synthesis of azo dyes. The primary aromatic amino group of 2-amino-4,5-dichlorobenzenesulfonic acid can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol or an aniline derivative, to form an azo compound.

This reactivity is harnessed in the production of pigments. For instance, 2-amino-4,5-dichlorobenzenesulfonic acid is a known precursor for C.I. Pigment Yellow 183 and C.I. Pigment Yellow 190. dyestuffintermediates.com The general scheme for this type of transformation is outlined below.

Table 2: Generalized Reaction Scheme for Azo Dye Synthesis

| Step | Reactants | Product |

|---|---|---|

| 1. Diazotization | 2-Amino-4,5-dichlorobenzenesulfonic acid, NaNO2, HCl | 4,5-Dichloro-2-sulfobenzenediazonium chloride |

| 2. Azo Coupling | 4,5-Dichloro-2-sulfobenzenediazonium chloride, Electron-rich coupling component (e.g., 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone) | Azo dye/pigment |

The presence of the electron-withdrawing chloro and sulfonic acid groups on the diazonium salt enhances its electrophilicity, thereby facilitating the coupling reaction.

Potential for Intramolecular Cyclization:

The presence of a nucleophilic amino group and electrophilic centers on the same molecule opens up the possibility of intramolecular reactions. While specific cyclization reactions of 2-amino-4,5-dichlorobenzenesulfonic acid are not prominently reported, analogous structures undergo such transformations. For example, derivatives of amino acids can undergo intramolecular cyclization to form various heterocyclic systems. nih.govfrontiersin.orgresearchgate.net Similarly, amino alcohols can be cyclized to form cyclic amines. orgsyn.org

The potential for cyclization in 2-amino-4,5-dichlorobenzenesulfonic acid or its derivatives would likely depend on the reaction conditions and the introduction of other reactive functionalities. For instance, modification of the sulfonic acid group to a sulfonyl chloride could create a reactive site for intramolecular nucleophilic attack by the amino group, potentially leading to the formation of a sultam, a cyclic sulfonamide.

The synergistic reactivity of the functional groups in 2-amino-4,5-dichlorobenzenesulfonic acid makes it a versatile chemical intermediate. The interplay between the electron-donating and electron-withdrawing substituents governs its behavior in a range of chemical transformations, from the well-established synthesis of azo dyes to the potential for novel intramolecular cyclizations.

Advanced Applications in Organic Synthesis and Materials Science Research

Precursor in Pharmaceutical Synthesis

While direct synthesis pathways for specific drugs originating from 2-amino-4,5-dichlorobenzenesulfonic acid are not extensively detailed in publicly available research, its chemical structure is indicative of its potential as a precursor in the synthesis of various therapeutic agents. The presence of the aniline-sulfonic acid backbone is a common feature in many pharmaceutical compounds.

Sulfonamide-based drugs are a significant class of antibiotics. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. A common method for preparing the necessary sulfonyl chloride intermediate is the chlorosulfonation of an acetanilide, which is derived from an aniline (B41778). Following the formation of the sulfonamide linkage, a deprotection step reveals the free amino group characteristic of sulfa drugs.

Disease-Modifying Antirheumatic Drugs (DMARDs) are a class of medications used to treat inflammatory arthritis, such as rheumatoid arthritis. Some DMARDs, like sulfasalazine, contain a sulfonamide-like linkage and are derived from aminosalicylic acid and a sulfonamide. While there is no direct evidence from the provided search results linking 2-amino-4,5-dichlorobenzenesulfonic acid to the synthesis of existing DMARDs, its chemical motifs suggest a potential role in the development of new therapeutic agents in this class. The synthesis of novel DMARDs could potentially utilize this compound to introduce the dichlorinated benzene (B151609) sulfonic acid moiety, which may impart unique pharmacological properties.

Role in Dye and Pigment Chemistry

The application of 2-amino-4,5-dichlorobenzenesulfonic acid is well-established in the synthesis of dyes and pigments, particularly those belonging to the azo class.

Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these colorants typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. 2-Amino-4,5-dichlorobenzenesulfonic acid serves as a valuable diazo component in this process.

The diazotization of 2-amino-4,5-dichlorobenzenesulfonic acid, followed by coupling with various naphthol or pyrazolone (B3327878) derivatives, leads to the formation of a range of high-performance pigments. Notable examples include Pigment Yellow 183, Pigment Yellow 190, and Pigment Orange 7. dyestuffintermediates.com

Table 1: Examples of Pigments Synthesized from 2-Amino-4,5-dichlorobenzenesulfonic acid

| Pigment Name | Synthesis Method |

| Pigment Yellow 183 | Diazotization of 2-Amino-4,5-dichlorobenzenesulfonic acid and coupling with 1-(3-Sulfophenyl)-3-methyl-5-pyrazolone, followed by conversion to its calcium salt. dyestuffintermediates.com |

| Pigment Yellow 190 | Diazotization of 2-Amino-4,5-dichlorobenzenesulfonic acid and coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. dyestuffintermediates.com |

| Pigment Orange 7 | General synthesis involves the diazotization of a substituted aniline, such as 2-amino-4,5-dichlorobenzenesulfonic acid, and coupling with a suitable component. |

This table is based on information from available chemical literature.

The presence of chloro and sulfonic acid groups on the benzene ring of 2-amino-4,5-dichlorobenzenesulfonic acid has a significant impact on the properties of the resulting azo dyes. The sulfonic acid group generally enhances the water solubility of the dye, which is crucial for its application in textile dyeing processes. It also plays a role in the dye's affinity for protein fibers like wool and silk.

Applications in Agricultural Chemicals Research

Derivatives of 2-amino-4,5-dichlorobenzenesulfonic acid are reported to be used in the manufacture of agricultural chemicals, including herbicides and pesticides. The presence of a dichlorinated aromatic ring is a common feature in many agrochemicals.

While specific commercial herbicides or pesticides directly synthesized from 2-amino-4,5-dichlorobenzenesulfonic acid are not identified in the provided search results, the broader class of chlorinated picolinic acids and other related compounds are known to exhibit herbicidal activity. For instance, herbicides like picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid) and aminopyralid (B1667105) (4-amino-3,6-dichloropicolinic acid) are auxin mimics that control broadleaf weeds. researchgate.net These compounds, while structurally different, highlight the utility of chlorinated amino-aromatic structures in herbicide design. The herbicidal mechanism of such compounds often involves the inhibition of amino acid biosynthesis in plants. umn.edu

The potential for 2-amino-4,5-dichlorobenzenesulfonic acid to serve as a building block in the synthesis of new agrochemicals remains an area of interest for researchers, with the aim of developing more effective and selective herbicides and pesticides.

Herbicides and Pesticides

While 2-Amino-4,5-dichlorobenzenesulfonic acid is utilized in the synthesis of various agrochemicals, its primary application in this sector is as a key intermediate for certain azo dyes and pigments, some of which may possess herbicidal or pesticidal properties. dyestuffintermediates.comnbinno.com The synthesis of such compounds typically involves the diazotization of the amino group on the 2-Amino-4,5-dichlorobenzenesulfonic acid molecule, followed by coupling with a suitable aromatic compound. dyestuffintermediates.com This process creates an azo linkage (-N=N-), which is characteristic of many colorants.

The herbicidal activity of triazine-based compounds is a well-established area of agrochemical research. google.comchemimpex.comnih.gov While direct synthesis pathways from 2-Amino-4,5-dichlorobenzenesulfonic acid to commercial triazine herbicides are not prominently documented, its structural motifs are relevant to the broader class of substituted anilines used in pesticide synthesis.

Starting Material for Specialty Chemicals

The chemical's structure is foundational for producing a range of specialty chemicals that offer protection against environmental degradation and improve the safety of materials.

UV Stabilizers

In the realm of polymer and material protection, 2-Amino-4,5-dichlorobenzenesulfonic acid serves as a precursor for the synthesis of UV stabilizers, particularly those based on the hydroxyphenyl benzotriazole (B28993) structure. mdpi.comgoogle.combiesterfeld.com The general synthesis route involves the diazotization of an o-nitroaniline derivative, followed by coupling with a phenol (B47542) and subsequent reduction to form the benzotriazole ring. While specific examples starting directly from 2-Amino-4,5-dichlorobenzenesulfonic acid are not widespread in readily available literature, its aromatic amine and chloro-substituted structure is analogous to the starting materials used in these syntheses. The presence of the sulfonic acid group could be leveraged to create water-soluble or polymer-graftable UV absorbers with unique properties.

The effectiveness of these UV absorbers lies in their ability to undergo a photoinduced intramolecular proton transfer, which allows for the efficient dissipation of UV energy as heat, thereby protecting the host material from degradation. mdpi.com

Flame Retardants

The incorporation of chlorine and nitrogen atoms in the structure of 2-Amino-4,5-dichlorobenzenesulfonic acid makes it a candidate for the synthesis of flame retardants. google.comgoogle.com Halogenated and nitrogen-containing compounds can act as radical scavengers in the gas phase during combustion, interrupting the chemical reactions that sustain a fire.

Furthermore, the sulfonic acid group can be a precursor to phosphorus-containing moieties, which are known to be effective flame retardants. mdpi.comnih.govresearchgate.net Phosphorus-based flame retardants can act in the condensed phase by promoting char formation, which creates an insulating barrier on the material's surface, or in the gas phase by inhibiting combustion reactions. While direct synthesis of commercial flame retardants from this specific sulfonic acid is not extensively documented, its chemical functionalities are relevant to the synthesis of such compounds. For instance, it could be incorporated into epoxy resins or other polymers to enhance their fire resistance. mdpi.comgoogle.commdpi.com

Exploration in Advanced Materials Development

The functional groups of 2-Amino-4,5-dichlorobenzenesulfonic acid offer opportunities for its use in the creation of novel polymers and functional materials with tailored properties.

Polymer Chemistry Applications

The presence of both an amino and a sulfonic acid group makes 2-Amino-4,5-dichlorobenzenesulfonic acid a potentially valuable monomer or modifier in polymer synthesis. Sulfonated aromatic diamines, which are structurally related, are used in the synthesis of sulfonated polyimides. researchgate.netresearchgate.net These polymers are of interest for applications such as proton exchange membranes in fuel cells due to their good thermal stability and proton conductivity.

In the field of polyurethanes, the incorporation of sulfonic acid groups can lead to the formation of aqueous polyurethane dispersions. researchgate.netresearchgate.net These materials are valued for their environmental friendliness and are used in a variety of coatings and adhesives. The amino group of 2-Amino-4,5-dichlorobenzenesulfonic acid could react with isocyanates to form a urea (B33335) linkage, incorporating the dichlorobenzenesulfonic acid moiety into the polymer backbone.

Functional Materials Development

The structure of 2-Amino-4,5-dichlorobenzenesulfonic acid is analogous to the sulfonated anilines used in the synthesis of conductive polymers like polyaniline. scielo.brresearchgate.netresearchgate.netnih.gov The sulfonation of polyaniline can render it water-soluble and modify its electronic properties. By extension, polymers derived from 2-Amino-4,5-dichlorobenzenesulfonic acid could be explored for applications in conductive coatings, sensors, or antistatic materials.

Furthermore, as a precursor to azo dyes and pigments, 2-Amino-4,5-dichlorobenzenesulfonic acid is integral to the development of functional colorants. dyestuffintermediates.comorientjchem.orgdyestuffintermediates.comijorarjournal.comnih.govijorarjournal.com These materials are not only used for their color but also for their potential in applications such as organic electronics, nonlinear optics, and as functional fillers in advanced composites.

Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 2-Amino-4,5-dichlorobenzenesulfonic acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the amine group protons. The chemical shifts of the two aromatic protons will be influenced by the electron-withdrawing effects of the sulfonic acid and chlorine groups, and the electron-donating effect of the amino group. The protons of the amino group (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal six distinct signals for the carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached functional groups. The carbon atoms bonded to the chlorine, sulfur, and nitrogen atoms would exhibit characteristic downfield shifts.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on computational models and provide a reference for expected experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Predicted Value 1 |

| C2 | - | Predicted Value 2 |

| C3 | Predicted Value A | Predicted Value 3 |

| C4 | - | Predicted Value 4 |

| C5 | - | Predicted Value 5 |

| C6 | Predicted Value B | Predicted Value 6 |

| NH₂ | Predicted Value C | - |

Note: Specific predicted values require specialized software and are presented here as placeholders for expected data.

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and identification of the compound in complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula.

For 2-Amino-4,5-dichlorobenzenesulfonic acid (C₆H₅Cl₂NO₃S), the expected exact mass can be calculated. In mass spectrometry, the molecule is typically ionized, often by protonation ([M+H]⁺) or deprotonation ([M-H]⁻).

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information. Common fragmentation pathways for similar aromatic sulfonic acids involve the loss of SO₃ and cleavage of the C-S bond. The presence of the amino and chloro groups would also influence the fragmentation, leading to characteristic daughter ions.

| Ion | Predicted m/z |

| [M] | 240.9367 |

| [M+H]⁺ | 241.9445 |

| [M-H]⁻ | 239.9289 |

| [M-SO₃]⁺ | 161.9821 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for 2-Amino-4,5-dichlorobenzenesulfonic acid is not available, the spectrum of the structurally similar compound, 2-Amino-4-chlorobenzenesulfonic acid, provides a useful reference. dyestuffintermediates.com

The IR spectrum of 2-Amino-4,5-dichlorobenzenesulfonic acid is expected to exhibit characteristic absorption bands for the amino (-NH₂), sulfonic acid (-SO₃H), and chloro-substituted aromatic ring.

Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

S=O stretching: Strong absorption bands around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.

O-H stretching: A broad band in the region of 3000-2500 cm⁻¹ characteristic of the sulfonic acid hydroxyl group.

C=C stretching: Aromatic ring vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, indicating the presence of chlorine atoms on the aromatic ring.

Chromatographic Separations

Chromatographic techniques are essential for separating 2-Amino-4,5-dichlorobenzenesulfonic acid from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like 2-Amino-4,5-dichlorobenzenesulfonic acid. A reversed-phase HPLC method would be a suitable approach for its analysis.

A typical HPLC method would involve:

Column: A C18 stationary phase is commonly used for the separation of aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The pH of the mobile phase can be adjusted to control the retention of the acidic sulfonic acid group and the basic amino group.

Detection: UV detection is suitable for this compound due to the presence of the aromatic ring chromophore. The detection wavelength would be set at the absorbance maximum of the compound.

Method validation would include assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at higher pressures. A UPLC method for 2-Amino-4,5-dichlorobenzenesulfonic acid would offer significant advantages in terms of throughput and efficiency, which is particularly beneficial for high-volume quality control or environmental monitoring applications. The mobile phase and column chemistry would be similar to those used in HPLC, but optimized for the higher pressures and faster flow rates of the UPLC system.

Electrochemical Methods

Electrochemical methods offer a sensitive and often rapid approach for the detection and quantification of electroactive compounds like 2-Amino-4,5-dichlorobenzenesulfonic acid. The presence of the electrochemically active amino group on the aromatic ring makes this compound a suitable candidate for analysis by techniques such as voltammetry.

The general principle involves the application of a potential to an electrode immersed in a solution containing the analyte. The resulting current, which is proportional to the analyte's concentration, is then measured. The electrochemical behavior is dependent on the molecular structure, and for 2-Amino-4,5-dichlorobenzenesulfonic acid, the oxidation of the amino group would be the primary electrochemical reaction of interest.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be instrumental in characterizing the electrochemical properties and in developing quantitative methods for 2-Amino-4,5-dichlorobenzenesulfonic acid.

Table 1: Examples of Electrochemical Sensor Performance for Analytes Structurally Related to 2-Amino-4,5-dichlorobenzenesulfonic acid

It is important to note that the following data is for compounds with similar functional groups or structures, and serves to illustrate the potential performance of electrochemical methods.

| Analyte | Electrode/Sensor Type | Technique | Linear Range | Detection Limit (LOD) |

| 2,4-Dichlorophenoxyacetic acid | Pencil Graphite Electrode (PGE) | DPV | 30–70 µg/mL | 2.85 µg/mL |

| 2,4-Dichlorophenoxyacetic acid | Immunomagnetic electrochemical sensor | CV | Not specified | 0.01 µg/L |

Quantitative Analysis and Purity Assessment